N-(4-chloro-2,5-dimethoxyphenyl)decanamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)decanamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, which is further connected to a decanamide chain. This compound is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)decanamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. Continuous monitoring and quality control are essential to maintain consistency and meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)decanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl decanamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2,5-dimethoxybenzaldehyde or 4-chloro-2,5-dimethoxybenzoic acid.
Reduction: Formation of N-(2,5-dimethoxyphenyl)decanamide.
Substitution: Formation of N-(4-substituted-2,5-dimethoxyphenyl)decanamide derivatives.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)decanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)decanamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)decanamide
- N-(4-methoxyphenyl)decanamide
- N-(4-acetylphenyl)decanamide
- N-(2-phenylethyl)decanamide
- N-(2,4-dichlorophenyl)decanamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)decanamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. These functional groups influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H28ClNO3 |
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Molecular Weight |
341.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)decanamide |
InChI |
InChI=1S/C18H28ClNO3/c1-4-5-6-7-8-9-10-11-18(21)20-15-13-16(22-2)14(19)12-17(15)23-3/h12-13H,4-11H2,1-3H3,(H,20,21) |
InChI Key |
BBEACAPCDAZCON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
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